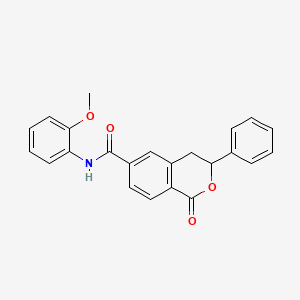![molecular formula C22H22FN5OS B11389489 N-(4-fluorophenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11389489.png)
N-(4-fluorophenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-3’-phenylspiro[cyclohexane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a spirocyclic system, makes it a valuable target for drug design and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3’-phenylspiro[cyclohexane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate cyclohexanone derivatives under reflux conditions in the presence of a catalytic amount of piperidine . The reaction is carried out in ethanol, and the product is obtained in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-fluorophenyl)-3’-phenylspiro[cyclohexane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-3’-phenylspiro[cyclohexane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide has several scientific research applications:
Chemistry: Used as a synthetic intermediate for the preparation of other heterocyclic compounds.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-3’-phenylspiro[cyclohexane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity . It acts as an enzyme inhibitor, interfering with the normal function of enzymes such as carbonic anhydrase and cholinesterase, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar core structure but differ in their substituents and pharmacological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with distinct biological properties.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Known for their antimicrobial and anticancer activities.
Uniqueness
N-(4-fluorophenyl)-3’-phenylspiro[cyclohexane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide is unique due to its spirocyclic structure, which imparts distinct physicochemical properties and enhances its potential as a drug candidate. The presence of the fluorophenyl group also contributes to its unique pharmacological profile.
Eigenschaften
Molekularformel |
C22H22FN5OS |
|---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-3-phenylspiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide |
InChI |
InChI=1S/C22H22FN5OS/c23-16-9-11-17(12-10-16)24-20(29)18-22(13-5-2-6-14-22)27-28-19(25-26-21(28)30-18)15-7-3-1-4-8-15/h1,3-4,7-12,18,27H,2,5-6,13-14H2,(H,24,29) |
InChI-Schlüssel |
JSODEGOWAZQBAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11389413.png)
![3-ethyl-6-(4-fluorophenyl)-N-(2-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11389415.png)
![5-chloro-N-(4-ethylphenyl)-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11389418.png)

![5,7-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11389430.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11389431.png)
![8-(2-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11389442.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11389448.png)
![5-chloro-N-(2,4-dimethylphenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11389451.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B11389476.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11389492.png)
![2-(4-tert-butylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11389494.png)
![1-Cyclohexyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)urea](/img/structure/B11389499.png)
![1-(4-methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11389504.png)
